Cas no 6116-48-9 (SPIRO[CYCLOPENTANE-1,4'(1'H)-ISOQUINOLINE]-1',3'(2'H)-DIONE)
![SPIRO[CYCLOPENTANE-1,4'(1'H)-ISOQUINOLINE]-1',3'(2'H)-DIONE structure](https://de.kuujia.com/scimg/cas/6116-48-9x500.png)
6116-48-9 structure
Produktname:SPIRO[CYCLOPENTANE-1,4'(1'H)-ISOQUINOLINE]-1',3'(2'H)-DIONE
SPIRO[CYCLOPENTANE-1,4'(1'H)-ISOQUINOLINE]-1',3'(2'H)-DIONE Chemische und physikalische Eigenschaften
Namen und Kennungen
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- SPIRO[CYCLOPENTANE-1,4'(1'H)-ISOQUINOLINE]-1',3'(2'H)-DIONE
- Z1509164253
- 2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione
- DICKRLLKGRHNOC-UHFFFAOYSA-N
- spiro[isoquinoline-4,1'-cyclopentane]-1,3(2h,4h)-dione
- EN300-255150
- 6116-48-9
- 1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3' (2'H)-dione
- SCHEMBL11644165
-
- Inchi: InChI=1S/C13H13NO2/c15-11-9-5-1-2-6-10(9)13(12(16)14-11)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2,(H,14,15,16)
- InChI-Schlüssel: DICKRLLKGRHNOC-UHFFFAOYSA-N
Berechnete Eigenschaften
- Genaue Masse: 215.094628657Da
- Monoisotopenmasse: 215.094628657Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 0
- Komplexität: 331
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 46.2Ų
- XLogP3: 2.1
SPIRO[CYCLOPENTANE-1,4'(1'H)-ISOQUINOLINE]-1',3'(2'H)-DIONE Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255150-2.5g |
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione |
6116-48-9 | 95% | 2.5g |
$1680.0 | 2024-06-19 | |
Enamine | EN300-255150-5g |
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione |
6116-48-9 | 95% | 5g |
$2485.0 | 2023-11-13 | |
1PlusChem | 1P027VI3-250mg |
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione |
6116-48-9 | 95% | 250mg |
$588.00 | 2024-04-22 | |
1PlusChem | 1P027VI3-2.5g |
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione |
6116-48-9 | 95% | 2.5g |
$2139.00 | 2024-04-22 | |
Aaron | AR027VQF-100mg |
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione |
6116-48-9 | 95% | 100mg |
$435.00 | 2025-02-15 | |
Aaron | AR027VQF-2.5g |
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione |
6116-48-9 | 95% | 2.5g |
$2335.00 | 2025-02-15 | |
Aaron | AR027VQF-10g |
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione |
6116-48-9 | 95% | 10g |
$5090.00 | 2023-12-15 | |
Aaron | AR027VQF-1g |
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione |
6116-48-9 | 95% | 1g |
$1204.00 | 2025-02-15 | |
Enamine | EN300-255150-0.05g |
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione |
6116-48-9 | 95% | 0.05g |
$200.0 | 2024-06-19 | |
1PlusChem | 1P027VI3-5g |
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione |
6116-48-9 | 95% | 5g |
$3134.00 | 2024-04-22 |
SPIRO[CYCLOPENTANE-1,4'(1'H)-ISOQUINOLINE]-1',3'(2'H)-DIONE Verwandte Literatur
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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